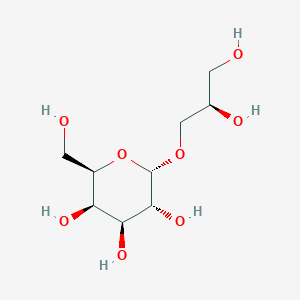
D-Isofloridoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Isofloridoside is synthesized through the condensation reaction of glycerol-3-phosphate and uridine diphosphate galactose . The reaction is catalyzed by specific enzymes, such as trehalose-6-phosphate synthase . The synthesis involves the formation of floridoside phosphate, which is subsequently dephosphorylated to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from marine red algae, particularly Laurencia undulata . The extraction process includes harvesting the algae, followed by solvent extraction and purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: D-Isofloridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Chemistry: D-Isofloridoside is used as a precursor in the synthesis of various bioactive polysaccharides .
Biology: In biological research, this compound is studied for its role in osmotic acclimation and stress response in red algae .
Medicine: this compound has shown potential in protecting human hepatoma cells from alcohol-induced oxidative stress . It also exhibits antiangiogenic properties, making it a candidate for cancer research .
Industry: The compound is explored for its use in functional foods due to its antioxidant properties .
Mechanism of Action
D-Isofloridoside exerts its effects by reducing intracellular reactive oxygen species and inhibiting oxidative stress and apoptotic processes . It binds to proteins such as superoxide dismutase, glutathione, and B-cell lymphoma-2, thereby modulating their activity . Additionally, it regulates the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, influencing angiogenesis .
Comparison with Similar Compounds
Floridoside: An isomer of D-Isofloridoside, also derived from red algae.
L-Isofloridoside: Another isomer with similar properties.
Trehalose: A disaccharide with similar stress response functions.
Uniqueness: this compound is unique due to its specific binding to proteins involved in oxidative stress and its significant antiangiogenic properties . Unlike its isomers, it has shown distinct effects in reducing alcohol-induced cytotoxicity in human hepatoma cells .
Properties
Molecular Formula |
C9H18O8 |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1 |
InChI Key |
NHJUPBDCSOGIKX-XIBIAKPJSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
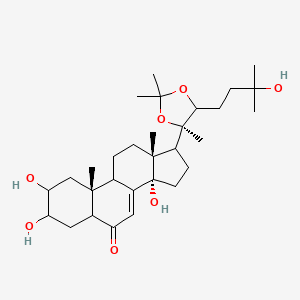
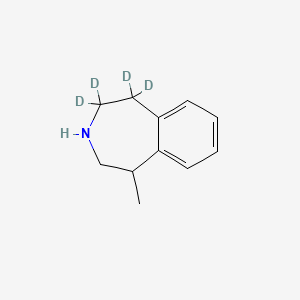
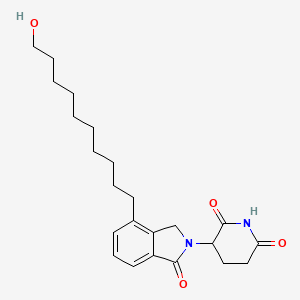

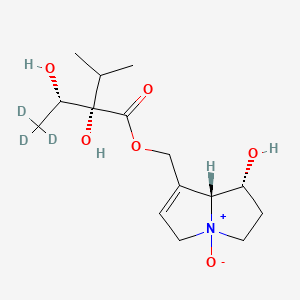
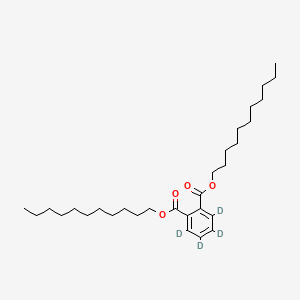

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)
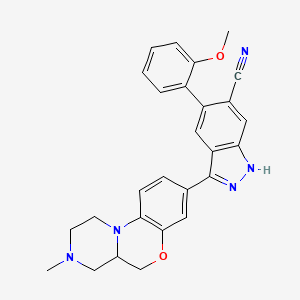

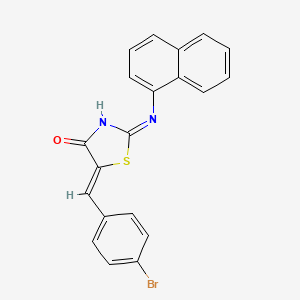
![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
